molecular formula C7H10N2O3 B12069743 Ethyl 2-(2-aminooxazol-5-yl)acetate

Ethyl 2-(2-aminooxazol-5-yl)acetate

Cat. No.: B12069743
M. Wt: 170.17 g/mol
InChI Key: ZBEFXBJFVXIJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-aminooxazol-5-yl)acetate is a heterocyclic organic compound that features an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminooxazol-5-yl)acetate typically involves the reaction of ethyl acetoacetate with an appropriate amino compound under controlled conditions. One common method involves the cyclization of ethyl acetoacetate with 2-amino-2-oxazoline in the presence of a base, such as sodium ethoxide, to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminooxazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Scientific Research Applications

Ethyl 2-(2-aminooxazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminooxazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-aminothiazol-5-yl)acetate: Similar structure but contains a thiazole ring instead of an oxazole ring.

    Ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate: A closely related compound with slight variations in the oxazole ring structure.

Uniqueness

Ethyl 2-(2-aminooxazol-5-yl)acetate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

ZBEFXBJFVXIJGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(O1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.